2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane
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Overview
Description
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane typically involves the reaction of 4-methoxyphenyltellurium trichloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the tellurium-carbon bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its lower oxidation state using reducing agents such as sodium borohydride.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Oxidation: Formation of tellurium dioxide or other higher oxidation state tellurium compounds.
Reduction: Regeneration of the original tellurium compound.
Substitution: Formation of new organotellurium compounds with different functional groups.
Scientific Research Applications
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is believed to play a significant role in its activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl telluride: Similar structure but lacks the oxane ring.
Diphenyl telluride: Contains two phenyl groups bonded to tellurium.
Tellurium dioxide: An inorganic tellurium compound with different chemical properties.
Uniqueness
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is unique due to the presence of both the 4-methoxyphenyl group and the oxane ring, which confer distinct chemical and physical properties
Properties
CAS No. |
113345-04-3 |
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Molecular Formula |
C13H18O2Te |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)tellanylmethyl]oxane |
InChI |
InChI=1S/C13H18O2Te/c1-14-11-5-7-13(8-6-11)16-10-12-4-2-3-9-15-12/h5-8,12H,2-4,9-10H2,1H3 |
InChI Key |
NSEHQJRDOSPUOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]CC2CCCCO2 |
Origin of Product |
United States |
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